molecular formula C19H18N4O B3013047 [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone CAS No. 2379986-37-3

[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone

Cat. No.: B3013047
CAS No.: 2379986-37-3
M. Wt: 318.38
InChI Key: GIYLLKOWBMUPHT-UHFFFAOYSA-N
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Description

[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone: is a synthetic organic compound with the molecular formula C19H18N4O and a molecular weight of 318.38 g/mol. This compound is characterized by its unique structure, which includes a benzimidazole ring, an azetidine ring, and a pyridine ring. It is used in various scientific research fields due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of the Benzimidazole Ring: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Cyclopropyl Substitution:

    Azetidine Ring Formation: The azetidine ring is formed via a cyclization reaction, often involving a suitable amine and a halogenated precursor.

    Pyridine Ring Attachment: The final step involves the coupling of the pyridine ring to the azetidine-benzimidazole intermediate through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone
  • 3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one

Uniqueness

Compared to similar compounds, [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c24-19(16-6-3-4-10-20-16)22-11-14(12-22)23-17-7-2-1-5-15(17)21-18(23)13-8-9-13/h1-7,10,13-14H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYLLKOWBMUPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C(=O)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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